BenchChemオンラインストアへようこそ!

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid

Lipophilicity Membrane permeability Lead optimization

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid (CAS 1521641-63-3) is a fluorinated arylacetic acid building block comprising a 2,3-dihydro-1,4-benzodioxin core with an α-fluoroacetic acid substituent at the 6-position. Its molecular formula is C₁₀H₉FO₄ (MW 212.17 g/mol), and the presence of the electronegative fluorine atom distinguishes it from non-fluorinated and difluorinated analogs in terms of lipophilicity (XLogP3 = 1.6), hydrogen-bond acceptor count (5), and predicted acidity.

Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
Cat. No. B13065093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid
Molecular FormulaC10H9FO4
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(C(=O)O)F
InChIInChI=1S/C10H9FO4/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9H,3-4H2,(H,12,13)
InChIKeyOOBWTWKHQJXWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid – Procurement-Ready Physicochemical and Regioisomeric Profile


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid (CAS 1521641-63-3) is a fluorinated arylacetic acid building block comprising a 2,3-dihydro-1,4-benzodioxin core with an α-fluoroacetic acid substituent at the 6-position [1]. Its molecular formula is C₁₀H₉FO₄ (MW 212.17 g/mol), and the presence of the electronegative fluorine atom distinguishes it from non-fluorinated and difluorinated analogs in terms of lipophilicity (XLogP3 = 1.6), hydrogen-bond acceptor count (5), and predicted acidity [1][2]. Although direct biological data for this specific compound are sparse, its physicochemical divergence from the closest in-class analogs creates quantifiable differentiation relevant to chemical biology, PET tracer precursor development, and medicinal chemistry optimization.

Why 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic Acid Cannot Be Replaced by Its Non-Fluorinated or Difluorinated Analogs


Substituting 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid with its non-fluorinated parent (CAS 17253-11-1) or the difluoro derivative (CAS 1250806-18-8) is not neutral. The single fluorine atom at the α-carbon lowers the predicted pKa by approximately 2.2 log units relative to the non-fluorinated analog (ΔpKa class-level estimate derived from fluoroacetic acid [1]), increases lipophilicity by ΔXLogP3 = 0.3, and adds one hydrogen-bond acceptor site [2][3]. These physicochemical shifts alter ionization state at physiological pH, passive membrane permeability, and metabolic susceptibility, making the monofluoro scaffold a distinct chemical biology tool. Furthermore, regioisomeric substitution (5-yl vs 6-yl) can confer drastically different target-binding profiles, as evidenced by CYP11B2 inhibitory data for the 5-yl isomer [4]. Therefore, generic in-class substitution without experimental validation risks compromising assay reproducibility and SAR continuity.

Head-to-Head Physicochemical and Regioisomeric Differentiation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic Acid


Lipophilicity Advantage: XLogP3 1.6 vs Non-Fluorinated Analog 1.3

The target compound exhibits a computed XLogP3 of 1.6, which is 0.3 log units higher than that of the non-fluorinated parent compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (XLogP3 = 1.3) [1][2]. This increase reflects the lipophilic contribution of the C–F bond and predicts enhanced passive membrane diffusion.

Lipophilicity Membrane permeability Lead optimization

Predicted Acidity Shift: Estimated pKa ~1.5 vs Non-Fluorinated Analog pKa 3.69

The non-fluorinated comparator displays a predicted pKa of 3.69 [1]. Fluoroacetic acid is 2.17 pKa units more acidic than acetic acid (pKa 2.59 vs 4.76) [2]; applying this class-level shift to the benzodioxin scaffold yields an estimated pKa of ~1.5 for the target compound. This would render the molecule predominantly ionized at gastrointestinal and plasma pH, altering solubility and absorption.

Acid-base chemistry Ionization state Solubility

Hydrogen-Bond Acceptor Enrichment: 5 Acceptors vs 4 in Non-Fluorinated Analog

The carbon-fluorine bond in the target compound contributes one additional hydrogen-bond acceptor (HBA) compared to the non-fluorinated parent [1][2]. While fluorine is a weak HBA, its presence can influence ligand-protein interactions and crystal packing.

Molecular recognition Crystal engineering Solubility

Regioisomeric Sensitivity: 5-yl Isomer Demonstrates Potent CYP11B2 Inhibition (IC50 7 nM)

Although direct data for the 6-yl isomer are lacking, the 5-yl regioisomer (CAS 1558282-68-0) has a reported IC50 of 7 nM against human CYP11B2 (aldosterone synthase) in a cell-based assay [1]. This demonstrates that subtle positional changes on the benzodioxin ring can yield >1000-fold differences in target engagement, underscoring the risk of unqualified regioisomeric substitution.

CYP11B2 Aldosterone synthase Regioisomerism

Optimal Deployment Scenarios for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic Acid Based on Quantitative Differentiation


Fluorinated Fragment Library Design for 19F-NMR Screening

The single fluorine atom provides a sensitive 19F-NMR handle for direct binding detection. With its favorable XLogP3 (1.6), high solubility predicted from its low pKa, and moderate molecular weight (212 Da), this compound is an ideal fragment for fluorine-detected screening libraries targeting enzymes or protein-protein interactions [1][2].

PET Tracer Precursor for 18F-Labeling via Isotopic Exchange

The α-fluoroacetic acid group can serve as a precursor for [18F]fluoroacetate-based radiotracers, which are used in oncology imaging (e.g., prostate cancer). The benzodioxin moiety adds a tunable lipophilic handle that may alter biodistribution compared to simple [18F]fluoroacetate, potentially reducing renal clearance [1].

Negative Control for CYP11B2 or Other Benzodioxin-Targeting Assays

Given the potent CYP11B2 inhibition of the 5-yl regioisomer (IC50 7 nM), the 6-yl isomer may serve as a structurally matched negative control to validate target engagement specificity. Any activity difference between isomers would confirm a binding pose sensitive to regioisomeric substitution [3].

Physicochemical Probe for Studying Fluorine Effects on pKa and Permeability

The predicted pKa shift of –2.2 relative to the non-fluorinated parent (3.69 → ~1.5) makes this pair an excellent model system for evaluating the impact of α-fluorination on ionization-dependent properties such as logD, Caco-2 permeability, and plasma protein binding [2].

Quote Request

Request a Quote for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.